1,3-Benzenedicarboxylic acid, 5-phenoxy-

Description

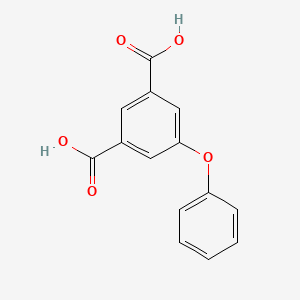

1,3-Benzenedicarboxylic acid, 5-phenoxy- is a substituted aromatic dicarboxylic acid derivative characterized by a phenoxy group (-O-C₆H₅) at the 5-position of the benzene ring, along with carboxylic acid groups at the 1- and 3-positions. This structural arrangement confers unique chemical reactivity and coordination properties, making it valuable in materials science, particularly in constructing metal-organic frameworks (MOFs) and coordination polymers .

Properties

CAS No. |

28023-55-4 |

|---|---|

Molecular Formula |

C14H10O5 |

Molecular Weight |

258.23 g/mol |

IUPAC Name |

5-phenoxybenzene-1,3-dicarboxylic acid |

InChI |

InChI=1S/C14H10O5/c15-13(16)9-6-10(14(17)18)8-12(7-9)19-11-4-2-1-3-5-11/h1-8H,(H,15,16)(H,17,18) |

InChI Key |

ZZMSWJDUUZUBNA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC(=CC(=C2)C(=O)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Phenoxyisophthalic acid can be synthesized through the polycondensation of an AB2-type monomer. The process involves the use of phosphorous pentoxide-methanesulfonic acid (PPMA) as a condensing agent and solvent. The reaction typically proceeds under controlled conditions to achieve the desired molecular weight and solubility properties .

Industrial Production Methods

In industrial settings, the synthesis of 5-phenoxyisophthalic acid may involve large-scale polycondensation reactions. The reaction conditions, such as temperature, time, and the amount of condensing agent, are optimized to ensure high yield and purity of the product. The resulting compound is then purified and characterized using techniques like gel permeation chromatography and thermogravimetric analysis .

Chemical Reactions Analysis

Types of Reactions

5-Phenoxyisophthalic acid undergoes various chemical reactions, including:

Polycondensation: Used in the synthesis of hyperbranched polymers.

Esterification: Conversion of carboxylic acid groups to ester groups using reagents like thionyl chloride and ethanol.

Common Reagents and Conditions

Phosphorous pentoxide-methanesulfonic acid (PPMA): Used as a condensing agent in polycondensation reactions.

Thionyl chloride and ethanol: Used in esterification reactions to convert carboxylic acid groups to ester groups.

Major Products Formed

Hyperbranched poly(ether ketone): Formed through polycondensation reactions.

Ethyl ester-terminated hyperbranched poly(ether ketone): Formed through esterification reactions.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-phenoxyisophthalic acid in catalysis involves the activation of carboxylic acid groups, which facilitate the hydrolysis of cellulose. The hyperbranched structure of the polymers derived from this compound provides numerous active sites for catalytic reactions, enhancing their efficiency .

Comparison with Similar Compounds

Structural Analogues of 1,3-Benzenedicarboxylic Acid

Table 1: Key Derivatives of 1,3-Benzenedicarboxylic Acid

Key Observations:

- Substituent Effects: The phenoxy group in 5-phenoxy-1,3-benzenedicarboxylic acid enhances its ability to act as a ligand in coordination polymers compared to unsubstituted 1,3-benzenedicarboxylic acid.

Comparison with 1,2-Benzenedicarboxylic Acid (Phthalic Acid) Derivatives

Table 2: 1,2-Benzenedicarboxylic Acid vs. 1,3-Benzenedicarboxylic Acid Derivatives

Key Observations:

- Coordination Chemistry : The angular geometry of 1,3-benzenedicarboxylic acid derivatives favors the formation of porous MOFs, whereas 1,2-isomers are less effective in creating stable frameworks .

- Environmental Impact : Phthalate esters (1,2-derivatives) are linked to ecological toxicity, whereas 1,3-derivatives are less studied but currently deemed lower risk .

Comparison with Other Substituted Derivatives

- Esterified Forms: Bis(2-ethylhexyl) esters of 1,3-benzenedicarboxylic acid are prevalent in plant metabolites but lack the coordination sites necessary for MOF construction, unlike the free carboxylic acid or phenoxy-substituted forms .

Q & A

Q. What synthetic methodologies are recommended for synthesizing 5-phenoxy-1,3-benzenedicarboxylic acid with high purity?

A two-step approach is commonly employed: (1) carboxylic acid activation using oxalyl chloride in dichloromethane (DCM) to form the acid chloride intermediate, followed by (2) phenoxy substitution via nucleophilic aromatic substitution (SNAr) under anhydrous conditions with potassium carbonate as a base. Ensure rigorous temperature control (0–5°C during acid chloride formation) to minimize side reactions. Post-synthesis purification via silica gel chromatography (ethyl acetate/hexane gradient) is critical to achieve >95% purity .

Q. What analytical techniques are most effective for characterizing this compound?

- Nuclear Magnetic Resonance (NMR): Use - and -NMR in CDCl to confirm substitution patterns (e.g., phenoxy group integration at δ 6.8–7.4 ppm and carboxylic protons at δ 12–13 ppm) .

- Mass Spectrometry (MS): High-resolution ESI-MS can validate molecular weight (expected [M+H]: 287.08) and fragmentation patterns .

- High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity and monitor degradation products .

Q. How can researchers mitigate hazards during synthesis?

- Safety Protocols: Conduct reactions involving peracids (e.g., m-CPBA) behind a safety shield. Use slow addition rates for exothermic steps and ensure efficient stirring .

- Decomposition of Residual Peroxides: Quench active oxygen compounds post-reaction using established protocols (e.g., aqueous sodium sulfite) to prevent unintended decomposition during distillation .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of phenoxy substitution in this compound?

Regioselectivity is governed by electronic and steric effects. The electron-withdrawing carboxylic acid groups at positions 1 and 3 activate position 5 for SNAr by stabilizing the negative charge in the Meisenheimer intermediate. Computational studies (DFT at B3LYP/6-31G*) can model transition states to quantify activation barriers for competing pathways .

Q. How can researchers resolve contradictions in reported thermal stability data?

- Controlled TGA/DSC Studies: Perform thermogravimetric analysis (TGA) under inert (N) and oxidative (O) atmospheres to differentiate decomposition pathways. For example, discrepancies in decomposition onset temperatures (e.g., 220°C vs. 250°C) may arise from varying moisture content or impurity profiles .

- Replicate Experimental Conditions: Standardize heating rates (e.g., 10°C/min) and sample preparation (e.g., lyophilization to remove residual solvents) .

Q. What strategies optimize this compound’s use in coordination polymers?

- Ligand Design: Introduce auxiliary functional groups (e.g., amino or nitro substituents) to enhance metal-binding affinity. For example, 5-amino derivatives (see related structures in ) improve chelation with lanthanides.

- Solvothermal Synthesis: Screen solvent systems (DMF/water mixtures) and temperatures (80–120°C) to control crystallinity and topology .

Q. How can AI-driven simulations improve reaction optimization?

- COMSOL Multiphysics Integration: Model heat and mass transfer dynamics during synthesis to predict optimal stirring rates and cooling requirements.

- Machine Learning (ML): Train algorithms on historical reaction data (e.g., yields vs. temperature, stoichiometry) to recommend parameter adjustments for scale-up .

Methodological Considerations

Q. What factorial design approaches are suitable for optimizing reaction yields?

Apply a Box-Behnken design to evaluate three critical factors: (1) molar ratio (phenol:acid chloride), (2) reaction temperature, and (3) solvent polarity. Analyze response surfaces to identify interactions (e.g., excess phenol improves yields at higher temperatures but increases purification complexity) .

Q. How to validate the compound’s stability under biological assay conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.